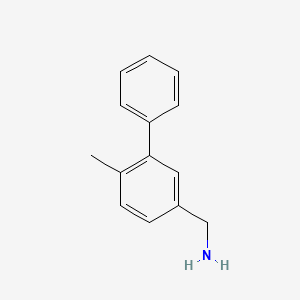

(4-Methyl-3-phenylphenyl)methanamine

Description

(4-Methyl-3-phenylphenyl)methanamine, also known as [3-(4-methylphenyl)phenyl]methanamine (CAS 49703-56-2), is a substituted methanamine derivative featuring a biphenyl core with a methyl group at the 4-position of one phenyl ring and an amine (-NH₂) group at the benzylic position . This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ≈ 3.2) and a molecular weight of 213.3 g/mol. It is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of receptor ligands and bioactive molecules. The hydrochloride salt form (CAS 49703-56-2) is commercially available and widely used due to its stability and solubility in polar solvents .

Properties

IUPAC Name |

(4-methyl-3-phenylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSOBPWXWQGXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(4-Methyl-3-phenylphenyl)methanamine: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution Reactions: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitric acid, and alkyl halides.

Major Products Formed:

Oxidation Products: Amides, carboxylic acids.

Reduction Products: Reduced amines.

Substitution Products: Halogenated phenyl compounds, nitrophenyl compounds.

Scientific Research Applications

(4-Methyl-3-phenylphenyl)methanamine: has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various phenylamine derivatives, which are used in organic synthesis and material science.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Methyl-3-phenylphenyl)methanamine exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Boron-Containing Derivatives

- [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f) :

- Structural Differences : Incorporates a fluorine atom and a boronate ester group, enhancing its utility in Suzuki-Miyaura cross-coupling reactions.

- Physicochemical Properties : Lower logP (2.8) due to the polar boronate group, with a molecular weight of 291.1 g/mol.

- Applications : Primarily used in synthetic organic chemistry for constructing biaryl scaffolds .

Heterocyclic Derivatives

- (Hexahydro-1H-pyrrolizin-7a-yl)methanamine :

- (2-(4-Chlorophenyl)oxazol-4-yl)methanamine :

Pharmacological and Physicochemical Profiles

Lipophilicity and Bioavailability

| Compound | logP | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| (4-Methyl-3-phenylphenyl)methanamine | 3.2 | 213.3 | Biphenyl, methyl, amine |

| [4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine | 2.1 | 237.3 | Fluorine, ethylpiperazine |

| {4-[3-(Trifluoromethyl)phenoxy]phenyl}methanamine | 4.0 | 267.2 | Trifluoromethyl, phenoxy |

- Key Findings: Electron-Withdrawing Groups: The trifluoromethylphenoxy derivative (logP 4.0) exhibits higher lipophilicity, favoring blood-brain barrier penetration . Basic Nitrogen Moieties: Ethylpiperazine-containing analogues show improved aqueous solubility (≥10 mg/mL in PBS) due to ionization at physiological pH .

Antimicrobial Activity

- (3-Fluoro-4-methylphenyl)[4-(2-methylpropyl)phenyl]methanamine :

- Pyrrolizidinylmethanamine Derivatives :

Receptor Modulation

- Piperidine/Oxazole Derivatives (e.g., 8028, 4681) :

- Act as allosteric modulators of gonadotropin receptors (EC₅₀ 0.3–1.2 µM), leveraging heterocyclic motifs for selective binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.